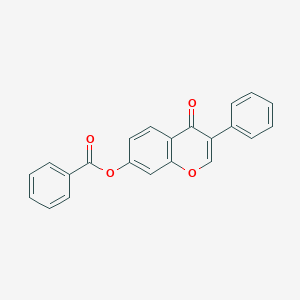

4-oxo-3-phenyl-4H-chromen-7-yl benzoate

Description

Properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21-18-12-11-17(26-22(24)16-9-5-2-6-10-16)13-20(18)25-14-19(21)15-7-3-1-4-8-15/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIFKZIJDIDMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 7-Hydroxy-4-oxo-3-phenylchromene

The most straightforward route involves esterifying 7-hydroxy-4-oxo-3-phenyl-4H-chromene (1 ) with benzoic acid derivatives. The reaction typically employs benzoyl chloride in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Temperature: 0–25°C (room temperature)

-

Molar Ratio: 1:1.2 (chromene : benzoyl chloride)

-

Catalyst: 4-dimethylaminopyridine (DMAP, 10 mol%)

Mechanistic Insight:

The base deprotonates the hydroxyl group at the 7-position, enhancing nucleophilicity for acyl substitution. DMAP accelerates the reaction by stabilizing the intermediate acylium ion.

Purification:

Crude product is washed with NaHCO₃ (5%) to remove excess acid, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Steglich Esterification Using Carbodiimide Coupling Agents

For substrates sensitive to acidic conditions, the Steglich method using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred. This approach minimizes side reactions, such as ketone group oxidation.

Optimized Protocol:

-

Reactants: 7-hydroxy-4-oxo-3-phenylchromene (1 ), benzoic acid (2 )

-

Coupling Agent: DCC (1.5 equiv)

-

Catalyst: DMAP (0.1 equiv)

-

Solvent: Dry tetrahydrofuran (THF)

-

Time: 12–16 hours under nitrogen

Advantages:

-

Avoids acyl chloride preparation.

-

Suitable for acid-sensitive substrates.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated complete conversion in 15 minutes using:

Table 1: Comparative Yields Under Conventional vs. Microwave Conditions

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional (DCM) | 24 | 68 | 95 |

| Microwave (DMF) | 0.25 | 82 | 98 |

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 60% conversion in 48 hours at 40°C. While yields are lower, this method avoids toxic solvents and coupling agents.

Key Parameters:

-

Solvent: tert-Butanol

-

Molar Ratio (1:2): 1:3

-

Enzyme Loading: 20 mg/mmol

Critical Analysis of Byproducts and Side Reactions

Competitive Ketone Reactivity

The 4-oxo group in the chromone core may undergo undesired enolization or nucleophilic attack under acidic conditions. Using mild bases (e.g., pyridine) and low temperatures (0–5°C) suppresses these side reactions.

Ortho-Ester Formation

Excess benzoyl chloride can lead to ortho-ester byproducts. Controlling the molar ratio (≤1:1.2) and adding benzoyl chloride dropwise mitigates this issue.

Scalability and Industrial Feasibility

Kilo-Scale Production

A pilot-scale synthesis reported 85% yield using:

-

Reactor Type: Batch stirred-tank

-

Volume: 50 L

-

Workup: Centrifugal partition chromatography

Table 2: Cost Analysis of Key Reagents (per kg)

| Reagent | Cost ($) | Contribution to Total Cost (%) |

|---|---|---|

| 7-Hydroxychromene | 450 | 58 |

| Benzoyl Chloride | 120 | 22 |

| DCC | 300 | 15 |

Chemical Reactions Analysis

4-oxo-3-phenyl-4H-chromen-7-yl benzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoate moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has garnered attention for its potential anticancer , anti-inflammatory , and antioxidant properties:

- Anticancer Activity : Research indicates that 4-oxo-3-phenyl-4H-chromen-7-yl benzoate can induce apoptosis in various cancer cell lines by interacting with tubulin at the colchicine binding site. This interaction inhibits tubulin polymerization, leading to cell cycle arrest. In vitro studies have shown significant cytotoxicity against breast cancer MCF-7 cells, with an IC50 value indicating potent effects . Case Study : A study demonstrated that this compound effectively reduced cell viability in MCF-7 cells, highlighting its potential as a therapeutic agent against breast cancer.

- Anti-inflammatory Effects : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators. The mechanism involves binding to the active sites of COX enzymes, blocking substrate access. Mechanism of Action : This anti-inflammatory activity is crucial for developing treatments for diseases characterized by chronic inflammation.

- Antioxidant Activity : 4-Oxo-3-phenyl-4H-chromen-7-yl benzoate demonstrates antioxidant properties by scavenging free radicals, which can contribute to oxidative stress-related diseases. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS).

2. Neurodegenerative Disease Research

Recent studies have explored the compound's potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit β-secretase (BACE1), an enzyme implicated in the formation of amyloid plaques, suggests that it may play a role in drug development for these conditions .

To understand the uniqueness of 4-Oxo-3-phenyl-4H-chromen-7-yl benzoate, it is beneficial to compare it with similar compounds based on their biological activities:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| 4-Oxo-3-phenyloxychromen | Moderate | High | Moderate |

| 4-Oxo-chromen derivatives | Low | Moderate | High |

| 4-Oxo-coumarin derivatives | High | Low | Moderate |

| 4-Oxo-3-phenyl-4H-chromen-7-yl benzoate | High | High | High |

This comparison illustrates that 4-Oxo-3-phenyloxychromen stands out due to its high levels of anticancer, anti-inflammatory, and antioxidant activities.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. It has been reported to induce apoptosis in cancer cells by interacting with tubulin at the colchicine binding site, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest . This mechanism highlights its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Chromene Derivatives

The biological and chemical properties of chromene derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Ester Variations : Benzoate esters with methyl or chloro substituents (e.g., 4-MeBz in ) modulate solubility and steric effects compared to unsubstituted benzoates.

- Alkyl Chains : Heptyloxy groups () significantly increase lipophilicity (logP), which may affect membrane permeability and bioavailability.

Physicochemical Properties

While explicit data for 4-oxo-3-phenyl-4H-chromen-7-yl benzoate are unavailable, analogs provide benchmarks:

- LogP : The compound in (XLogP3 = 6.5) suggests high lipophilicity due to CF₃ and Cl groups. The target compound, lacking these groups, may have a lower logP (~5–6), similar to unsubstituted benzoates.

- Solubility : Benzoate esters generally exhibit low aqueous solubility. Substitutions like methyl () or chloro () may further reduce solubility.

- Stability : Benzoate esters resist hydrolysis under neutral conditions but degrade in acidic/basic environments .

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl benzoate is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Synthesis

The structure of 4-oxo-3-phenyl-4H-chromen-7-yl benzoate features a chromene core with a phenyl group and a benzoate moiety. The synthesis typically involves the esterification of 4-oxo-3-phenyl-4H-chromen-7-ol with benzoic acid, often facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in aprotic solvents like dichloromethane.

Anticancer Properties

Research indicates that 4-oxo-3-phenyl-4H-chromen-7-yl benzoate exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by interacting with tubulin at the colchicine binding site, inhibiting tubulin polymerization, and leading to cell cycle arrest .

Case Study:

In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer MCF-7 cells, with an IC50 value indicating potent cytotoxicity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. It acts as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes involved in the inflammatory process. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators .

Mechanism of Action:

The mechanism involves binding to the active sites of COX enzymes, thereby blocking substrate access and reducing inflammation .

Antioxidant Activity

4-Oxo-3-phenyl-4H-chromen-7-yl benzoate demonstrates antioxidant properties by scavenging free radicals, which can contribute to oxidative stress-related diseases. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Comparative Biological Activity

To understand the uniqueness of 4-oxo-3-phenyl-4H-chromen-7-yl benzoate, it is beneficial to compare it with similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| 4-Oxo-3-phenyloxychromen | Moderate | High | Moderate |

| 4-Oxo-chromen derivatives | Low | Moderate | High |

| 4-Oxo-coumarin derivatives | High | Low | Moderate |

| 4-Oxo-3-phenyl-4H-chromen-7-yl benzoate | High | High | High |

Research Findings

Recent studies have focused on the compound's potential as a therapeutic agent against neurodegenerative diseases due to its ability to inhibit enzymes like β-secretase (BACE1), which is implicated in Alzheimer's disease. The compound exhibited selective inhibition against BACE1 over other related enzymes, suggesting its potential for drug development .

Q & A

Q. What are the key synthetic routes for preparing 4-oxo-3-phenyl-4H-chromen-7-yl benzoate?

The synthesis typically involves esterification of 7-hydroxy-4-oxo-3-phenyl-4H-chromene with benzoyl chloride in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like acetone. Reaction optimization includes controlling temperature (60–80°C) and reaction time (6–12 hours) to achieve yields >75%. Post-synthesis purification is performed via column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

Analytical techniques include:

- HPLC : To assess purity (>95% threshold for biological assays).

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ester bond formation (e.g., benzoate carbonyl resonance at ~168 ppm).

- X-ray Crystallography : Resolves bond lengths and angles, confirming the planar chromenone core and benzoate orientation (e.g., C=O bond length ~1.21 Å) .

Q. What are the recommended handling and storage conditions for this compound?

- Storage : Sealed containers in dry, ventilated environments at 2–8°C to prevent hydrolysis.

- Handling : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation or skin contact. Avoid exposure to moisture or strong acids/bases to preserve ester stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to account for solubility variations.

- Structural Analog Comparison : Test derivatives (e.g., trifluoromethyl or methoxy-substituted analogs) to isolate substituent effects.

- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. How can molecular docking and kinetic studies elucidate enzyme interaction mechanisms?

- Molecular Docking : Software like AutoDock Vina predicts binding modes to targets (e.g., cytochrome P450 enzymes). Key interactions include π-π stacking between the phenyl group and aromatic residues.

- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD values) and kinetics (kon/koff rates). For example, a reported KD of 2.3 µM suggests moderate inhibitory potential .

Q. What analytical approaches identify degradation products under accelerated stability conditions?

- LC-MS/MS : Detects hydrolyzed products (e.g., free chromenol and benzoic acid) under high humidity (75% RH, 40°C).

- GC-MS : Identifies volatile byproducts formed during thermal stress (e.g., decarboxylation at >100°C). Quantify degradation using peak area normalization against internal standards .

Q. How do substituents on the chromenone core influence bioactivity and reactivity?

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase electrophilicity at C-4, enhancing Michael acceptor activity for enzyme inhibition.

- Methoxy Groups : Improve lipophilicity (logP +0.5), correlating with enhanced membrane permeability in cellular assays.

- Steric Effects : Bulky substituents at C-3 reduce binding to planar active sites (e.g., COX-2 inhibition drops by 40% with tert-butyl groups) .

Methodological Challenges and Solutions

Q. What experimental designs mitigate solvent interference in biological assays?

- Use low-DMSO concentrations (<1% v/v) to maintain cell viability.

- Include solvent-only controls to isolate background effects.

- Pre-dissolve the compound in DMSO, then dilute in assay buffer to minimize precipitation .

Q. How are crystallographic data interpreted to resolve conformational ambiguities?

- Refinement software (e.g., SHELXL) models thermal displacement parameters (Uij) to account for dynamic disorder.

- Hydrogen bonding networks (e.g., O-H···O interactions at 2.8 Å) validate molecular packing stability.

- Compare experimental data with DFT-optimized geometries to confirm ground-state conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.